molecular formula C25H29N3O3 B3311484 4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 946267-13-6

4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B3311484
CAS No.: 946267-13-6
M. Wt: 419.5 g/mol
InChI Key: GOAIUCGZMZGEON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

The molecular structure of an organic compound is determined by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of an organic compound are studied to understand its reactivity. This involves investigating how the compound reacts with different reagents and under different conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, are determined through various experimental techniques .

Mechanism of Action

If the compound is a drug or a biologically active substance, its mechanism of action is studied. This involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with an organic compound are assessed based on its toxicity, flammability, and environmental impact .

Future Directions

The future directions for the study of an organic compound may include developing more efficient synthesis methods, discovering new reactions, or exploring new applications of the compound .

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-31-22-13-9-20(10-14-22)23-15-16-25(30)28(27-23)17-5-6-24(29)26-21-11-7-19(8-12-21)18(2)3/h7-16,18H,4-6,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAIUCGZMZGEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
4-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide

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